molecular formula C20H21NO3 B128902 Fmoc-L-Prolinol CAS No. 148625-77-8

Fmoc-L-Prolinol

Cat. No.: B128902
CAS No.: 148625-77-8
M. Wt: 323.4 g/mol
InChI Key: HJUXXCOVGMCKQL-AWEZNQCLSA-N
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Description

Fmoc-L-Prolinol: , also known as (S)-1-fluorenylmethoxycarbonyl-2-pyrrolidinemethanol, is a derivative of the amino acid proline. It is widely used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The compound is characterized by its white or off-white powder appearance and has a molecular formula of C20H21NO3 .

Mechanism of Action

Target of Action

Fmoc-L-Prolinol, also known as Fmoc-Prolinol, is primarily used in the field of peptide synthesis . Its primary targets are the amine groups of amino acids, which it protects during the synthesis process .

Mode of Action

This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective formation of peptide bonds without unwanted side reactions .

Biochemical Pathways

The primary biochemical pathway involved with this compound is peptide synthesis, specifically the process of solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the N-terminus of the growing peptide chain .

Pharmacokinetics

It’s important to note that the fmoc group is base-labile, meaning it can be rapidly removed by a base .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine groups during synthesis, this compound allows for the selective formation of peptide bonds, thereby facilitating the creation of complex peptides .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the environment is a crucial factor in the efficacy of this compound. Additionally, the compound is sensitive to moisture and heat , which means that the storage and handling conditions can significantly impact its stability and effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-L-Prolinol can be synthesized by reacting L-prolinol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane . Another method involves the reaction of L-prolinol with N-dimethylaminomethylpyrrolidone in the presence of N-methylpyrrolidone, followed by removal of the protecting group using acid or base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality for commercial use .

Chemical Reactions Analysis

Types of Reactions: Fmoc-L-Prolinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: Fmoc-L-Prolinol is extensively used in solid-phase peptide synthesis (SPPS) as a protecting group for the amino group. It helps in the stepwise assembly of peptides by preventing unwanted side reactions .

Biology and Medicine: In biological research, this compound is used to synthesize peptide-based hydrogels, which have applications in drug delivery, tissue engineering, and regenerative medicine .

Industry: The compound is used in the production of various pharmaceuticals and biotechnological products. Its ability to form stable hydrogels makes it valuable in the formulation of drug delivery systems .

Comparison with Similar Compounds

    Fmoc-L-Proline: Another Fmoc-protected amino acid used in peptide synthesis.

    Fmoc-L-Valine: Used similarly in peptide synthesis for protecting the amino group.

    Fmoc-L-Leucine: Another Fmoc-protected amino acid with similar applications.

Uniqueness: Fmoc-L-Prolinol is unique due to its hydroxyl group, which provides additional functionalization options compared to other Fmoc-protected amino acids. This hydroxyl group allows for further chemical modifications, making this compound a versatile compound in synthetic chemistry .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-12-14-6-5-11-21(14)20(23)24-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19,22H,5-6,11-13H2/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUXXCOVGMCKQL-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350932
Record name Fmoc-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148625-77-8
Record name Fmoc-L-Prolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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